Dimepranol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

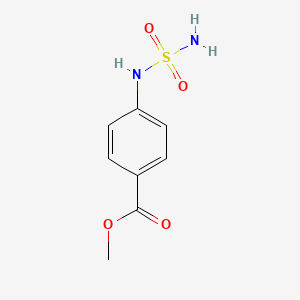

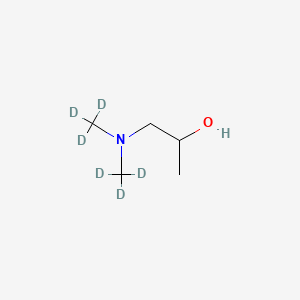

Dimepranol-d6 is a deuterated compound where the hydrogen atoms are replaced by deuterium. It is a derivative of dimethylaminopropanol and is used primarily in research settings. The molecular formula of this compound is C5H7D6NO, and it has a molecular weight of 109.2 .

Wirkmechanismus

Target of Action

Dimepranol-d6, also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol , is an antiviral drug that primarily targets the host’s immune system . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells .

Mode of Action

this compound acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . It can also affect viral RNA levels and hence inhibit the growth of several viruses .

Biochemical Pathways

It is known to impact the host’s immune system, particularly the cell-mediated immune processes to viral infections . It stimulates the immune system, leading to enhanced T-cell lymphocyte proliferation and natural killer cell activity, and increased levels of pro-inflammatory cytokines .

Pharmacokinetics

It is known that inosine pranobex, a related compound, is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the enhancement of the host’s immune response. This is achieved through the stimulation of T-cell lymphocyte proliferation, increased activity of natural killer cells, and elevated levels of pro-inflammatory cytokines . These effects help restore deficient responses in immunosuppressed patients and inhibit the growth of several viruses .

Biochemische Analyse

Biochemical Properties

It is known that Dimepranol-d6 interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is known that this compound, under the name Inosine Pranobex, has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .

Molecular Mechanism

It is known that this compound, under the name Inosine Pranobex, can affect viral RNA levels and hence inhibit growth of several viruses .

Temporal Effects in Laboratory Settings

Vorbereitungsmethoden

The preparation of Dimepranol-d6 involves the deuteration of Dimepranol. This process typically uses deuterated solvents and requires a controlled laboratory environment to ensure safety and precision . The reaction conditions must be carefully managed to achieve the desired level of deuteration. Industrial production methods for this compound are not widely documented, but the synthesis process generally involves similar principles as those used in laboratory settings.

Analyse Chemischer Reaktionen

Dimepranol-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein structures and functions.

Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.

Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.

Vergleich Mit ähnlichen Verbindungen

Dimepranol-d6 is similar to other deuterated compounds and dimethylaminopropanol derivatives. Some similar compounds include:

Dimethylaminoisopropanol: A non-deuterated version of this compound, used as a building block in organic synthesis.

Inosine Pranobex: A compound that includes dimethylaminopropanol as a component and is used for its immunomodulatory and antiviral properties.

This compound is unique due to its deuterium content, which can alter its chemical and biological properties compared to its non-deuterated counterparts .

Eigenschaften

IUPAC Name |

1-[bis(trideuteriomethyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)